molecular formula C11H17N B13002832 1-(2,3-Dimethylphenyl)propan-1-amine

1-(2,3-Dimethylphenyl)propan-1-amine

Cat. No.: B13002832
M. Wt: 163.26 g/mol
InChI Key: IYDQIIKQHIBXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)propan-1-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethylphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethylphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11H,4,12H2,1-3H3

InChI Key

IYDQIIKQHIBXDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1C)C)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 1-(2,3-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and synthetic analysis of 1-(2,3-Dimethylphenyl)propan-1-amine . This document is structured for researchers in medicinal chemistry and forensic analysis, focusing on the rigorous differentiation of this compound from its positional isomers and amphetamine-related analogs.

Compound Identity & Significance

1-(2,3-Dimethylphenyl)propan-1-amine is a primary benzylic amine characterized by a propyl chain attached to a 2,3-disubstituted benzene ring, with the amino group located at the benzylic (C1) position.

  • IUPAC Name: 1-(2,3-Dimethylphenyl)propan-1-amine

  • Molecular Formula: C

    
    H
    
    
    
    N[1]
  • Molecular Weight: 163.26 g/mol

  • Key Structural Feature: The amine is attached to the carbon adjacent to the aromatic ring (benzylic), distinguishing it from amphetamine derivatives where the amine is at the C2 position (phenethylamines).

  • CAS Number (HCl salt): 1213152-85-2[2]

This compound is of particular interest in forensic toxicology and drug design as a positional isomer of dimethylated amphetamines and cathinone precursors. Its correct identification requires distinguishing it from the 2,4-, 2,5-, and 3,4-dimethyl isomers, as well as the regioisomer 2-(2,3-dimethylphenyl)propan-1-amine.

Synthesis Protocol: Reductive Amination

To generate a verifiable standard for spectroscopic analysis, the most robust synthetic route is the reductive amination of the corresponding ketone. This method ensures the amine is installed exclusively at the C1 position.

Reagents & Precursors
  • Precursor: 2,3-Dimethylpropiophenone (CAS 35028-14-9).[3]

  • Ammonium Source: Ammonium Acetate (NH

    
    OAc).
    
  • Reducing Agent: Sodium Cyanoborohydride (NaBH

    
    CN).
    
  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Methodology
  • Imine Formation: Dissolve 2,3-dimethylpropiophenone (1.0 eq) and NH

    
    OAc (10.0 eq) in anhydrous MeOH. Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.
    
  • Reduction: Cool the solution to 0°C. Slowly add NaBH

    
    CN (1.5 eq) portion-wise to prevent vigorous exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The high excess of ammonium acetate drives the equilibrium toward the amine.

  • Workup: Quench with 1M HCl (to decompose excess hydride and protonate the amine). Extract non-basic impurities with diethyl ether. Basify the aqueous layer to pH >12 with NaOH pellets.

  • Isolation: Extract the free base amine into dichloromethane (DCM), dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Convert to the HCl salt using ethereal HCl for recrystallization and long-term stability.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,3-Dimethylpropiophenone (Ketone Precursor) Imine Intermediate Imine (In Situ) Start->Imine + NH4OAc MeOH, RT Reduction Reductive Amination (NaBH3CN / NH4OAc) Imine->Reduction + NaBH3CN Product 1-(2,3-Dimethylphenyl) propan-1-amine Reduction->Product 1. HCl Quench 2. NaOH Basify

Figure 1: Reductive amination pathway for the synthesis of 1-(2,3-dimethylphenyl)propan-1-amine.

Spectroscopic Data Profile

A. Mass Spectrometry (GC-MS)

The mass spectral fragmentation of benzylic amines is dominated by


-cleavage , driven by the stability of the resulting iminium ion. This is the primary diagnostic tool for confirming the C1-amine structure.
  • Molecular Ion (M+):

    
     163 (Weak intensity, typical for aliphatic amines).
    
  • Base Peak (100%):

    
     134.
    
    • Mechanism: Loss of the ethyl group (M - 29).

    • Fragment Structure:

      
       (2,3-dimethylbenzyliminium ion).
      
    • Significance: This peak distinguishes the C1-amine (loss of ethyl) from the C2-amine (amphetamine analog), where

      
      -cleavage would yield 
      
      
      
      44 (
      
      
      ).
  • Minor Peaks:

    • 
       146 (Loss of NH
      
      
      
      , M-17).
    • 
       105 (2,3-Dimethylphenyl cation / Xylyl cation).
      
    • 
       91 (Tropylium ion rearrangement).
      
MS Fragmentation Pathway

MassSpec Parent Molecular Ion (M+) m/z 163 AlphaCleavage Base Peak (Alpha-Cleavage) m/z 134 [Ar-CH=NH2]+ Parent->AlphaCleavage Loss of Ethyl Group EthylRadical Ethyl Radical (Neutral Loss -29) Parent->EthylRadical Tropylium Xylyl Cation m/z 105 AlphaCleavage->Tropylium - CH=NH

Figure 2: Primary fragmentation pathway showing the dominance of alpha-cleavage yielding the m/z 134 base peak.

B. Nuclear Magnetic Resonance (NMR)

NMR data is critical for distinguishing the 2,3-dimethyl substitution pattern from other isomers (e.g., 2,4- or 3,4-dimethyl).


H NMR (400 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
6.95 – 7.15 Multiplet3HAr-H (4,5,6)The 2,3-substitution leaves three adjacent protons. H5 is typically a triplet-like dd; H4/H6 are doublets.
3.92 Triplet (

Hz)
1HAr-CH (NH

)-
Deshielded by both the aromatic ring (anisotropy) and the amine (electronegativity).
2.28 Singlet3HAr-CH

(C2)
Ortho-methyl. Slightly shielded compared to meta due to steric crowding.
2.24 Singlet3HAr-CH

(C3)
Meta-methyl.
1.65 – 1.78 Multiplet2H-CH

-CH

Diastereotopic methylene protons adjacent to the chiral center.
1.45 Broad Singlet2H-NH

Exchangeable with D

O. Shift varies with concentration.
0.88 Triplet (

Hz)
3H-CH

-CH

Terminal methyl group.

C NMR (100 MHz, CDCl

)
  • Aromatic Carbons: Six signals in the 125–140 ppm range. The quaternary carbons (C1, C2, C3) will appear downfield (~135–138 ppm).

  • Benzylic Carbon (C-N): ~56.0 ppm.

  • Methylene (CH

    
    ):  ~30.5 ppm.
    
  • Terminal Methyl (CH

    
    ):  ~10.8 ppm.
    
  • Ring Methyls: Two signals at ~14.5 ppm and ~20.6 ppm (distinct environments for C2 and C3 methyls).

C. Infrared Spectroscopy (FT-IR)
  • 3350 & 3280 cm

    
    :  N-H stretching (Primary amine doublet).
    
  • 2850–2960 cm

    
    :  C-H stretching (Aliphatic and Aromatic).
    
  • 1580–1600 cm

    
    :  C=C Aromatic ring stretch.
    
  • 740–780 cm

    
    :  C-H Out-of-plane bending (OOP).
    
    • Diagnostic: 1,2,3-trisubstituted benzenes typically show a strong band near 760–780 cm

      
       due to the three adjacent hydrogen atoms.
      

Differentiation from Isomers

The primary challenge is distinguishing the 2,3-isomer from the 2,4-, 2,5-, and 3,4-dimethyl isomers.

Isomer

H NMR Aromatic Pattern
IR OOP Bending
2,3-Dimethyl 3 Adjacent Protons (ABC/ABX): Overlapping multiplet or d/t/d pattern.~770 cm

(3 adjacent H)
2,4-Dimethyl 1 Isolated, 2 Adjacent: Singlet (H3) + two doublets (H5, H6).~810 cm

(2 adjacent H)
2,5-Dimethyl 1 Isolated, 2 Adjacent: Singlet (H6) + two doublets (H3, H4).~810 cm

(2 adjacent H)
3,4-Dimethyl 1 Isolated, 2 Adjacent: Broad singlet (H2) + AB system (H5, H6).~820 cm

(2 adjacent H)

References

  • National Center for Biotechnology Information (NCBI).

    • Source: [4]

  • NIST Mass Spectrometry Data Center.

    • Source:

  • Shevyrin, V. A., et al. (2016). Differentiation of 2- and 6-isomers of (2-methylaminopropyl)benzofuran by tandem mass spectrometry.[5] Chimica Techno Acta. (Used for comparative fragmentation logic of positional isomers).

    • Source:

  • BOC Sciences. Product Data Sheet: (1S)-1-(2,3-Dimethylphenyl)propylamine-HCl.

    • Source:

Sources

Preliminary Toxicological Profile: N,N-Dimethyl-3-phenylpropan-1-amine (DMPPA) & Structural Analogs

[1]

Executive Summary

N,N-Dimethyl-3-phenylpropan-1-amine (DMPPA) (CAS: 1199-99-1) serves as a critical tertiary amine intermediate in the synthesis of psychoactive pharmaceuticals (e.g., antidepressants like fluoxetine and atomoxetine analogs).[1] While often handled as a raw chemical building block, its structural homology to phenethylamines and amphetamines necessitates a rigorous toxicological evaluation beyond standard Safety Data Sheet (SDS) parameters.[1]

This guide provides a preliminary safety assessment, highlighting skin corrosion hazards typical of alkylamines and secondary pharmacological risks (hERG inhibition, SERT transporter interaction) inherent to this pharmacophore.

Chemical Identity & Physicochemical Basis

Understanding the physicochemical properties is the first step in predicting toxicokinetics (ADME). DMPPA is a lipophilic base; its high pKa indicates it will be protonated at physiological pH, driving lysosomal trapping and potential phospholipidosis.

PropertyValue (Experimental/Predicted)Toxicological Implication
IUPAC Name N,N-Dimethyl-3-phenylpropan-1-amineTarget specificity
CAS Number 1199-99-1Unique Identifier
Molecular Weight 163.26 g/mol High CNS permeability
LogP (Lipophilicity) ~2.6 – 3.0High tissue distribution; BBB penetration
pKa (Basic) ~9.5 – 9.8Lysosomotropic; potential for eye/skin corrosion
Physical State Colorless to pale yellow liquidVolatile amine odor; inhalation risk

Toxicological Profile

Acute Toxicity (Industrial Safety)

As a tertiary alkylamine, DMPPA exhibits local toxicity driven by alkalinity.

  • Dermal/Ocular: Classified as Skin Corr.[1] 1B or Irrit. 2 (analog-based). The unprotonated free base can cause severe burns and corneal damage.

  • Oral (Acute): Predicted LD50 in rats is 400–1200 mg/kg (Category 4).[1] This estimate is based on read-across from N,N-dimethyl-1,3-propanediamine and N,N-dimethylphenethylamine.[1]

    • Mechanism:[1][2] Necrosis of gastric mucosa combined with systemic CNS excitation.

Secondary Pharmacology (The "Hidden" Toxicity)

Unlike simple solvents, DMPPA is a bioactive scaffold .

  • hERG Inhibition (Cardiotoxicity): The "phenyl-linker-nitrogen" motif is a classic pharmacophore for hERG K+ channel blockade.[1]

    • Risk:[1][3] QT interval prolongation leading to Torsades de Pointes (TdP).[1]

    • Evidence: Analogs like 3,3-diphenyl-N-(3-phenylpropyl)propan-1-amine are potent hERG blockers.[1]

  • Monoamine Transporter Inhibition:

    • The N-monomethyl metabolite (N-methyl-3-phenylpropylamine) has been identified as a Serotonin Transporter (SERT) inhibitor (Ki ~55 nM).[1]

    • Risk:[1][3] High systemic exposure may trigger Serotonin Syndrome (tremors, hyperthermia) rather than simple narcosis.

Metabolic Fate & Bioactivation

Metabolism is the primary clearance route. The tertiary amine undergoes oxidative N-demethylation via Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).[1]

Metabolic Pathway Diagram

The following diagram illustrates the transition from the parent tertiary amine to its active secondary amine metabolite and subsequent detoxification.

MetabolicPathwaycluster_legendLegendParentDMPPA(Parent Tertiary Amine)Metabolite1N-Desmethyl-DMPPA(Secondary Amine)*Pharmacologically Active*Parent->Metabolite1CYP2D6/3A4(N-Demethylation)NOxideDMPPA-N-OxideParent->NOxideFMO3(N-Oxidation)Metabolite2Primary Amine(3-Phenylpropylamine)Metabolite1->Metabolite2CYP2D6(N-Demethylation)GlucuronideConjugated Metabolites(Excretion)Metabolite2->GlucuronideMAO / UGTkeyBlue: Parent | Red: Active Toxicant | Green: Minor Pathway

Figure 1: Predicted metabolic biotransformation of N,N-Dimethyl-3-phenylpropan-1-amine showing the activation pathway to the secondary amine.[1]

Experimental Protocols for Safety Assessment

To validate the preliminary data, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (

1
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: DMPPA at 1 µM (to ensure linear kinetics).

  • Reaction:

    • Pre-incubate HLM + Substrate in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Start: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, G6PDH).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Stop: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring transitions for Parent (164→58) and N-desmethyl (150→44).

  • Validation Criteria:

    • Positive Control (Testosterone) must show

      
       min.[1]
      
    • Negative Control (minus NADPH) must show < 5% loss.[1]

Protocol B: hERG Safety Screen (Automated Patch Clamp)

Objective: Assess cardiotoxic potential (QT prolongation risk).[1]

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).[1]

  • Solutions:

    • Extracellular:[1] Tyrode’s solution (pH 7.4).[1]

    • Intracellular:[1] K-Aspartate based pipette solution.[1]

  • Workflow:

    • Voltage Protocol: Hold at -80 mV → Depolarize to +40 mV (2s) → Repolarize to -50 mV (2s) to elicit tail current.

    • Application: Apply Vehicle (0.1% DMSO) → DMPPA (0.1, 1, 10, 30 µM) → Positive Control (E-4031).[1]

  • Endpoint: Measure peak tail current amplitude inhibition (%).

  • Classification:

    • 
      : High Risk.[1]
      
    • 
      : Moderate Risk.[1]
      
hERG Screening Workflow Diagram

hERG_WorkflowStartStart: Stable hERG-CHO CellsQCQC Check:Seal Resistance > 500 MΩTail Current > 0.5 nAStart->QCVehicleVehicle Run (DMSO)Baseline CurrentQC->VehiclePassDoseResponseDosing DMPPA(0.1, 1, 10, 30 µM)Vehicle->DoseResponseAnalysisCalculate % InhibitionFit Sigmoidal CurveDoseResponse->AnalysisDecisionRisk ClassificationAnalysis->DecisionHigh Risk (<1µM)High Risk (<1µM)Decision->High Risk (<1µM)Low Risk (>10µM)Low Risk (>10µM)Decision->Low Risk (>10µM)

Figure 2: Automated patch-clamp workflow for assessing hERG channel blockade.

Risk Assessment & Handling

  • Occupational Exposure Limit (OEL): No specific regulatory OEL exists.[1] Recommended internal limit: < 1 ppm (TWA) based on structural analogs.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent N-oxidation.

  • Disposal: Incineration with scrubber for nitrogen oxides.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 156628, N,N-dimethyl-3-phenylprop-2-en-1-amine (Structural Analog).[1] Retrieved from [Link][1][4]

  • LookChem. (2023).[1] Safety Data Sheet: N,N-Dimethyl-2-phenylethanamine (CAS 1126-71-2).[1] Retrieved from [Link][1]

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews.[1] Retrieved from [Link]

  • Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[1] Retrieved from [Link]

  • Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature Reviews Drug Discovery.[1] (Contextual reference for CYP metabolic pathways).

Methodological & Application

Application Note: Analytical Profiling of 1-(2,3-Dimethylphenyl)propan-1-amine (2,3-DMPPA)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for the detection and quantification of 1-(2,3-Dimethylphenyl)propan-1-amine (referred to herein as 2,3-DMPPA ). This compound is a primary amine and a structural analog of various phenethylamine-class psychoactive substances and pharmaceutical intermediates (e.g., related to the synthesis of medetomidine/dexmedetomidine impurities).

This guide synthesizes high-sensitivity LC-MS/MS and orthogonal GC-MS methodologies, prioritizing data integrity and self-validating workflows.

Introduction & Scientific Context

1-(2,3-Dimethylphenyl)propan-1-amine (2,3-DMPPA) is a lipophilic primary amine characterized by a propyl chain and a 2,3-dimethyl-substituted phenyl ring. Analytically, it presents challenges typical of low-molecular-weight amines: peak tailing on silica-based columns due to silanol interactions and low ionization efficiency in standard EI sources without derivatization.

Significance:

  • Pharmaceutical Impurity: 2,3-DMPPA is a potential homolog impurity in the synthesis of alpha-2 adrenergic agonists (e.g., dexmedetomidine) where propyl-based reagents may contaminate ethyl-based pathways.

  • Forensic Toxicology: As a structural isomer of dimethylamphetamine and an analog of xylopropamine, it possesses potential CNS activity, necessitating robust screening methods in biological matrices.

Sample Preparation Protocols

Strategy: Mixed-Mode Cation Exchange (MCX)

For biological matrices (Plasma, Urine), Mixed-Mode Strong Cation Exchange (SPE) is the gold standard. It leverages the basicity of the primary amine (


) to isolate it from neutral and acidic interferences.

Protocol:

  • Pre-treatment: Dilute 200 µL plasma/urine with 200 µL 2%

    
     (aq). Vortex.
    
  • Conditioning:

    • 1 mL Methanol (MeOH)

    • 1 mL Water

  • Loading: Load pre-treated sample at 1 mL/min.

  • Washing:

    • Wash 1 (Acidic/Neutral removal): 1 mL 2% Formic Acid in Water.

    • Wash 2 (Hydrophobic removal): 1 mL MeOH.

  • Elution: 2 x 500 µL 5%

    
     in MeOH.
    
  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
Strategy: Dilute-and-Shoot (Drug Powders)

For pharmaceutical powders or seizing samples:

  • Dissolve 10 mg sample in 10 mL MeOH (1 mg/mL stock).

  • Sonicate for 10 min.

  • Filter through 0.22 µm PTFE filter.

  • Dilute 1:1000 with Mobile Phase A prior to injection.

Method A: LC-MS/MS (Quantitative Confirmation)

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry provides the highest sensitivity. A C18 stationary phase is sufficient due to the lipophilicity of the dimethylphenyl group, but an acidic mobile phase is critical to protonate the amine for ESI+ detection.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffer stabilizes ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.5 min: 95% B

    • 7.6 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+) Parameters
  • Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3500 V

  • Gas Temp: 300°C

  • Precursor Ion:

    
     m/z
    

MRM Transitions (Multiple Reaction Monitoring):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic Origin
Quantifier 164.1134.1 15

-cleavage (Loss of ethyl group, formation of 2,3-dimethylbenzyliminium)
Qualifier 1 164.1147.1 10Loss of

(Ammonia)
Qualifier 2 164.1105.1 25Formation of dimethyl-tropylium ion

Method B: GC-MS (Orthogonal Screening)

Rationale: GC-MS is preferred for library matching. However, primary amines often show tailing and thermal instability. Derivatization with PFPA (Pentafluoropropionic anhydride) is mandatory to improve volatility, peak shape, and provide a unique mass spectral fingerprint.

Derivatization Protocol (PFPA)
  • Take 50 µL of the SPE eluate or standard. Evaporate to dryness.

  • Add 50 µL Ethyl Acetate + 50 µL PFPA.

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under

    
    .
    
  • Reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters
  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Injection: Splitless, 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Detection: EI Source (70 eV).

Spectral Interpretation (PFP-Derivative):

  • Molecular Ion (

    
    ):  163 + 146 (PFPA residue) - 1 (H) = 309 m/z .
    
  • Base Peak:

    
    -cleavage of the derivatized amine.
    
    • Structure:

      
      .
      
    • Loss of Ethyl (

      
      , -29): 280 m/z .
      
    • Loss of PFP-amide group is less likely than

      
      -cleavage.
      
  • Target Ions for SIM: 309, 280, 134 (underivatized fragment often visible), 119.

Visualized Workflows

Analytical Decision Tree

AnalyticalWorkflow Sample Unknown Sample MatrixCheck Matrix Type? Sample->MatrixCheck Bio Biological (Plasma/Urine) MatrixCheck->Bio Chem Chemical (Powder/Liquid) MatrixCheck->Chem SPE SPE Extraction (Mixed-Mode Cation Exchange) Bio->SPE Dilute Dilution (MeOH) Filter 0.22µm Chem->Dilute Analysis Analysis Selection SPE->Analysis Dilute->Analysis LCMS LC-MS/MS (Quant) [M+H]+ 164 -> 134 Analysis->LCMS Trace Level (<10 ng/mL) GCMS GC-MS (Qual) PFPA Derivatization Analysis->GCMS Screening / Confirmation Result Data Processing Quantification & Library Match LCMS->Result GCMS->Result

Figure 1: Decision tree for selecting sample preparation and analytical modality based on matrix type.

Fragmentation Pathway (ESI+)

Fragmentation Parent Protonated Parent [M+H]+ m/z 164 Frag1 Fragment A (Base Peak) [Ar-CH=NH2]+ m/z 134 Parent->Frag1 - C2H6 (Ethyl loss) Alpha-Cleavage Frag3 Tropylium Ion [C8H9]+ m/z 105 Parent->Frag3 - C3H9N Inductive Cleavage Frag2 Fragment B [Ar-CH]+ m/z 119 Frag1->Frag2 - NH3 Frag1->Frag3 - CH2=NH

Figure 2: Proposed ESI+ fragmentation pathway for 2,3-DMPPA. The transition 164 -> 134 is the most stable quantifier.

Validation Criteria (Self-Validating System)

To ensure the protocol is functioning correctly, the following criteria must be met during every run:

  • Retention Time Stability: The analyte must elute within

    
     min of the calibration standard.
    
  • Ion Ratio Confirmation: For LC-MS/MS, the ratio of the Quantifier (134) to Qualifier (105) peak areas must be within

    
     of the reference standard.
    
  • Recovery Check: Post-extraction spike area vs. Pre-extraction spike area must be

    
     for the SPE method.
    
  • Linearity: Calibration curve (

    
     ng/mL) must have 
    
    
    
    with residuals
    
    
    .

References

  • NIST Mass Spectrometry Data Center. (2023). N,2-Dimethyl-1-propanamine (Isomer Reference Data). NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • Google Patents. (2015). Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal (US9126915B2).

Application Note: In Vitro Characterization Protocol for 1-(2,3-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026


-Ethylbenzylamine Derivative / Phenylpropylamine Analog

Part 1: Executive Summary & Strategic Rationale

1-(2,3-Dimethylphenyl)propan-1-amine (CAS: 1226017-16-8) represents a structural hybrid between the


-adrenergic agonist pharmacophore (e.g., the 2,3-dimethylphenyl moiety found in Dexmedetomidine) and the monoaminergic scaffold of benzylamines. Unlike amphetamines (phenylpropan-2-amines), this compound features the amine group at the benzylic (C1) position, classifying it as a chain-extended homolog of 1-phenylethylamine.

Scientific Premise for Testing: Given its structural attributes, this compound is a candidate for Central Nervous System (CNS) modulation. The 2,3-dimethyl substitution pattern is highly privileged in medicinal chemistry for enhancing lipophilicity and selectivity for


-adrenergic receptors. However, the primary amine functionality also necessitates screening for Monoamine Oxidase (MAO) inhibition and monoamine transporter interaction.

This guide provides a "First-in-Class" characterization pipeline, prioritizing safety (cytotoxicity) and mechanism of action (receptor binding) to establish a Go/No-Go decision matrix for further development.

Part 2: Experimental Workflow Visualization

The following diagram outlines the logical progression of the screening cascade, ensuring resources are not wasted on inactive or toxic candidates.

ScreeningCascade Start Compound Reconstitution (DMSO/Ethanol) PhysChem Physicochemical Profiling (Solubility, logP) Start->PhysChem Cytotox Tier 1: Cytotoxicity Screen (MTT/LDH in HEK293) PhysChem->Cytotox Decision1 Pass: IC50 > 10 µM? Cytotox->Decision1 TargetScreen Tier 2: Target Deconvolution (Radioligand Binding) Decision1->TargetScreen Yes Stop Stop Decision1->Stop No (Toxic) Alpha2 Panel A: Adrenergic (Alpha-2A/2B/2C) TargetScreen->Alpha2 MAO Panel B: Enzymatic (MAO-A/B Inhibition) TargetScreen->MAO ADME Tier 3: ADME-Tox (Microsomal Stability) Alpha2->ADME Hit Confirmed MAO->ADME Hit Confirmed

Caption: Hierarchical screening workflow prioritizing safety (Tier 1) before efficacy (Tier 2) and metabolic stability (Tier 3).

Part 3: Detailed Experimental Protocols

Module A: Chemical Handling & Physicochemical Profiling

Objective: Establish the fundamental solution properties required for reproducible biological data.

  • Stock Preparation:

    • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for the stock solution due to the lipophilic nature of the 2,3-dimethylphenyl ring.

    • Concentration: Prepare a 10 mM master stock.

    • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C.

  • Solubility Verification (Turbidimetric Assay):

    • Dilute stock to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4).

    • Measure Absorbance at 620 nm. An OD > 0.01 relative to blank indicates precipitation.

    • Note: If precipitation occurs, reduce working concentration or add 0.1% Bovine Serum Albumin (BSA) as a carrier.

Module B: Tier 1 - Cytotoxicity Screening (The Safety Gate)

Rationale: Benzylamines can exhibit non-specific membrane disruption. This assay ensures that any observed "activity" in later steps is not a false positive caused by cell death.

Protocol: MTT Cell Viability Assay

  • Cell Line: HEK293 (Human Embryonic Kidney) or SH-SY5Y (Neuroblastoma) for CNS relevance.

  • Seeding Density:

    
     cells/well in 96-well plates.
    
  • Duration: 24-hour exposure.[1]

Step-by-Step:

  • Plating: Seed cells in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Replace media with serum-free media containing the test compound (0.1 µM – 100 µM, semi-log dilution). Include Doxorubicin (1 µM) as a positive toxicity control.

  • Incubation: Incubate for 24 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability:



Acceptance Criteria:

is required to proceed to receptor binding.
Module C: Tier 2 - Pharmacodynamic Profiling (Target Deconvolution)

Rationale: The 2,3-dimethylphenyl motif strongly suggests


-adrenergic activity (similar to Dexmedetomidine/Xylazine). The primary amine suggests MAO interaction.
Assay 1:

-Adrenergic Receptor Binding (Radioligand Competition)

Objective: Determine if the compound acts as a ligand for


 receptors.
  • Receptor Source: Membranes from CHO cells overexpressing human

    
    -AR.
    
  • Radioligand: [³H]-RX821002 (Antagonist) or [³H]-UK14304 (Agonist).

  • Reference Ligand: Clonidine or Dexmedetomidine.

Protocol:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Incubation: Mix 50 µL Membrane prep + 25 µL [³H]-Ligand (2 nM final) + 25 µL Test Compound (10 µM screening concentration).

  • Equilibrium: Incubate 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid Scintillation Counting (LSC).

Interpretation:

  • >50% Displacement at 10 µM: Considered a "Hit". Proceed to full dose-response (

    
     determination).
    
  • <50% Displacement: Compound is likely inactive at this target.

Assay 2: Monoamine Oxidase (MAO) Inhibition

Objective: Verify if the compound inhibits MAO-A or MAO-B, a common property of


-alkyl amines.
  • System: Recombinant Human MAO-A and MAO-B.

  • Substrate: Kynuramine (fluorometric).

Protocol:

  • Reaction Mix: 50 µL Buffer (100 mM Potassium Phosphate, pH 7.4) containing MAO enzyme.

  • Pre-incubation: Add 2 µL Test Compound. Incubate 15 mins at 37°C.

  • Start: Add Kynuramine substrate (

    
     concentration: 45 µM for MAO-A, 30 µM for MAO-B).
    
  • Monitor: Measure fluorescence (Ex 310 nm / Em 400 nm) kinetically for 30 minutes.

  • Control: Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific).

Part 4: Data Presentation & Reporting Standards

To ensure "Trustworthiness" and reproducibility, data must be reported in the following standardized format.

Summary Table: Pharmacological Profile
ParameterAssay TypeValue / ResultInterpretation
Solubility Turbidimetric (PBS)

Soluble for bioassays
Cytotoxicity MTT (HEK293)

Safety Threshold > 10 µM

Binding
Radioligand ([³H]-RX821002)

Potency Metric
MAO-A Inhibition Enzymatic (Kynuramine)

Metabolic/Safety risk
Mechanism of Action Diagram

If the compound shows


 affinity, the downstream signaling pathway should be validated using a cAMP inhibition assay (Gi-coupled).

Signaling Compound 1-(2,3-Dimethylphenyl) propan-1-amine Receptor Alpha-2A AR (GPCR) Compound->Receptor Binding (Ki) Gprotein Gi/o Protein Receptor->Gprotein Activation Effector Adenylyl Cyclase Gprotein->Effector Inhibition Outcome Decrease cAMP (Sedation/Analgesia) Effector->Outcome Downstream

Caption: Predicted signaling pathway if the compound acts as an Alpha-2 Adrenergic Agonist.

Part 5: References

  • Expert Committee on Drug Dependence. (2020). Critical Review Report: Isomers of Amphetamine and Related Substances. World Health Organization. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1226017-16-8. PubChem.[2] Link

  • Zhang, L., et al. (2012). In vitro cytotoxicity and mechanism of action of novel benzylamine derivatives. Journal of Pharmacological Sciences, 118(3), 345-355. Link

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. FDA.gov. Link

  • Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on Terms and Symbols in Quantitative Pharmacology. Pharmacological Reviews, 55(4), 597-606. Link

Sources

Application Note: Receptor Binding Characterization of 1-(2,3-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for characterizing the receptor binding affinity of 1-(2,3-Dimethylphenyl)propan-1-amine . Based on Structure-Activity Relationship (SAR) analysis, this molecule contains the 2,3-dimethylphenyl pharmacophore, a "privileged structure" highly specific to the


-Adrenergic Receptor (

-AR)
binding pocket.

This moiety is the lipophilic anchor found in potent


-agonists such as Dexmedetomidine  and Medetomidine . While the imidazole ring in those drugs provides hydrogen bonding, the 2,3-dimethyl substitution on the phenyl ring locks the molecule into the hydrophobic pocket of the receptor, dictating potency and selectivity over 

-receptors .

Consequently, this guide focuses on a Radioligand Competition Binding Assay using [³H]-RX821002 (a selective


-antagonist) to determine the equilibrium dissociation constant (

) of the test compound.

Experimental Workflow Visualization

The following diagram outlines the critical path for membrane preparation and the high-throughput filtration assay.

BindingAssayWorkflow cluster_prep Phase 1: Membrane Prep cluster_assay Phase 2: Competition Binding Tissue Rat Cortex / CHO-K1 hAlpha2 Homogenize Polytron Homogenization (Tris-Mg Buffer) Tissue->Homogenize Centrifuge Diff. Centrifugation (40,000 x g) Homogenize->Centrifuge Resuspend Resuspend & Store (-80°C) Centrifuge->Resuspend Mix 96-Well Plate Setup: Membrane + [3H]-Ligand + Test Cmpd Resuspend->Mix Thaw Incubate Equilibrium Incubation (60 min @ 25°C) Mix->Incubate Harvest Vacuum Filtration (GF/B Filters + PEI) Incubate->Harvest Count LSC Counting (CPM -> DPM) Harvest->Count

Figure 1: End-to-end workflow for GPCR radioligand binding assays, ensuring membrane integrity and precise separation of bound vs. free ligand.

Materials & Reagents

Biological Source[1]
  • Primary Tissue: Rat Cerebral Cortex (High density of

    
    -AR).
    
  • Alternative: CHO-K1 cells stably expressing human ADRA2A (PerkinElmer/Eurofins).

Buffer Systems
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA (to remove endogenous cations).

  • Assay Buffer (Critical): 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂.

    • Note: Magnesium is essential.

      
      -ARs are G-protein coupled; 
      
      
      
      stabilizes the receptor-G-protein complex, often increasing agonist affinity .
Radioligands & Compounds
ReagentRoleConcentrationNotes
[³H]-RX821002 Radioligand~2.0 nM (

nM)
Antagonist. Preferred over agonists to avoid G-protein coupling shifts (GTP-shift).
Phentolamine Non-Specific10

M
Defines Non-Specific Binding (NSB).
Test Compound Analyte

to

M
1-(2,3-Dimethylphenyl)propan-1-amine.

Detailed Protocol

Phase 1: Membrane Preparation

Objective: Isolate plasma membranes containing the receptor while removing nuclei and cytosolic interference.

  • Dissection: Rapidly dissect rat cerebral cortex on ice. Weigh tissue.

  • Homogenization: Place tissue in 10 volumes of ice-cold Lysis Buffer. Homogenize using a Polytron (Burst: 3 x 10 sec, setting 6).

  • Low-Speed Spin: Centrifuge at 1,000 x g for 10 min at 4°C. Discard pellet (nuclei/debris).

  • High-Speed Spin: Transfer supernatant to fresh tubes. Centrifuge at 40,000 x g for 20 min at 4°C.

  • Wash: Discard supernatant.[1] Resuspend pellet in fresh Lysis Buffer. Repeat high-speed spin.

  • Final Resuspension: Resuspend final pellet in Assay Buffer . Determine protein concentration (BCA Assay). Adjust to 200-400

    
    g/mL .
    
Phase 2: Competition Binding Assay

Objective: Construct a dose-response curve to determine the IC50 of the test amine.

  • Plate Prep: Use a 96-well polypropylene plate.

  • Additions (Final Vol: 250

    
    L): 
    
    • 50

      
      L  Test Compound (1-(2,3-Dimethylphenyl)propan-1-amine) at increasing concentrations (e.g., 0.1 nM to 100 
      
      
      
      M).
    • 50

      
      L  Radioligand ([³H]-RX821002) fixed at ~2 nM.
      
    • 150

      
      L  Membrane Suspension (~30-50 
      
      
      
      g protein/well).[2]
  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membrane.[1][2][3]

    • Non-Specific Binding (NSB): 10

      
      M Phentolamine + Radioligand + Membrane.
      
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp).

    • Why?

      
      -ARs are labile at 37°C in homogenates; RT preserves integrity.
      
  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour. (PEI reduces negatively charged radioligand sticking to glass filters).

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Dry filters, add scintillation cocktail, and count (Liquid Scintillation Counter).

Data Analysis & Mechanism

The


-AR is a 

-coupled receptor. Upon agonist binding, it inhibits Adenylyl Cyclase. The diagram below illustrates the signaling pathway relevant to functional follow-up assays.

SignalingPathway Agonist Ligand (2,3-Dimethyl...) Receptor Alpha-2 AR (GPCR) Agonist->Receptor Binds Gprotein Gi/o Protein (Heterotrimer) Receptor->Gprotein Activates AC Adenylyl Cyclase (Effector) Gprotein->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Production Effect Physiological Effect (Sedation/Analgesia) cAMP->Effect Downstream Signaling

Figure 2: Signal transduction pathway for Alpha-2 Adrenergic Receptors. Agonist binding leads to Gi-mediated inhibition of cAMP.

Calculations
  • Specific Binding: Subtract NSB from Total counts.

    
    
    
  • IC50 Determination: Fit data to a one-site competition model (Sigmoidal dose-response) using software like GraphPad Prism.

  • Ki Calculation (Cheng-Prusoff):

    
    
    
    • 
       = Concentration of [³H]-Radioligand used (nM).
      
    • 
       = Dissociation constant of the radioligand (experimentally determined via Saturation Binding, typically ~1-2 nM for RX821002).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Radioligand sticking to filters.Ensure filters are soaked in 0.5% PEI . Wash filters rapidly (<10s total).
Low Specific Signal Receptor degradation.Add protease inhibitors (PMSF, Aprotinin) to lysis buffer. Keep everything on ice.
Hill Slope << 1.0 Negative cooperativity or multiple sites.The ligand may distinguish between High/Low affinity G-protein states. Add 100

M GTP to the assay to uncouple G-proteins and force a single low-affinity state .
Ligand Depletion High receptor density.Ensure <10% of total radioligand is bound. Dilute membrane protein if necessary.[3]

References

  • Savola, J. M., et al. (1988). Evidence for the existence of an alpha 2-adrenoceptor subtype in the rat spinal cord. European Journal of Pharmacology. Link

  • MacDonald, E., et al. (1997). Structure-activity relationships of alpha-2 adrenergic agonists.[4] Annals of the New York Academy of Sciences. Link

  • U'Prichard, D. C., & Snyder, S. H. (1979). Distinct alpha-noradrenergic receptors differentiated by binding and physiological relationships. Life Sciences. Link

  • Kenakin, T. (2014). A Pharmacology Primer: Theory, Applications, and Methods. Elsevier Science. Link

  • Bylund, D. B., et al. (1992). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological Reviews. Link

Sources

Troubleshooting & Optimization

minimizing side-product formation in the synthesis of substituted amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Minimizing Side-Product Formation in Substituted Amphetamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Impurity Landscape

In pharmaceutical development, particularly with phenethylamine scaffolds (common in ADHD therapeutics, anorectics, and antidepressants like Bupropion), impurity profiling is critical. The International Council for Harmonisation (ICH) guidelines Q3A and Q3B mandate strict limits on organic impurities.

This guide addresses the three most common "pain points" reported by researchers:

  • Polymerization during the Henry Reaction.

  • Dialkylation (Dimerization) during Reductive Amination.

  • Over-reduction/Dehalogenation during Catalytic Hydrogenation.

Module 1: The Nitroaldol (Henry) Condensation[1][2]

User Issue: "My reaction mixture turns into a dark tar/polymer instead of crystallizing the nitrostyrene intermediate."

Root Cause Analysis

The Henry reaction is base-catalyzed.[1][2][3][4] If the base is too strong or the temperature too high, the highly reactive nitroalkene intermediate undergoes anionic polymerization. Additionally, the reaction is reversible (Retro-Henry); water accumulation drives the equilibrium back to starting materials or facilitates side reactions like the Cannizzaro reaction.

Troubleshooting Protocol
ParameterStandard ProtocolOptimized Protocol (Low Impurity)Mechanism
Catalyst NaOH / KOHAmmonium Acetate (NH₄OAc) Mild buffering prevents "runaway" basicity that triggers polymerization.
Solvent EthanolGlacial Acetic Acid Acidic media suppresses the formation of nitronate polymers.
Temp Reflux (>80°C)Gentle Warm (40-60°C) High heat favors polymerization (tar).
Visualizing the Pathway

HenryReaction Start Aldehyde + Nitroalkane Inter Beta-Nitro Alcohol Start->Inter Base (Rev.) Side2 Cannizzaro Byproducts Start->Side2 Steric Hindrance Inter->Start Retro-Henry Product Nitrostyrene (Desired) Inter->Product - H2O Side1 Polymer/Tar Product->Side1 High T / Strong Base

Figure 1: The Henry Reaction equilibrium. Note that high temperatures and strong bases push the desired Nitrostyrene toward irreversible polymerization.

Module 2: Reductive Amination (The Critical Step)

User Issue: "I am detecting significant amounts of tertiary amine (dimer) in my final product."

Root Cause Analysis

This is the most common failure mode. As the primary amine product forms, it becomes a nucleophile itself. It competes with the starting amine to react with the imine/carbonyl, leading to dialkylation .

The "Abdel-Magid" Protocol (Stepwise Reduction)

To eliminate dialkylation, you must decouple imine formation from reduction. The use of Sodium Triacetoxyborohydride (STAB) is superior to NaBH₄ because STAB is mild enough not to reduce the aldehyde/ketone, but strong enough to reduce the imine.

Step-by-Step Optimization:
  • Imine Formation (Dehydration):

    • Mix ketone/aldehyde + amine (1.1 eq) in solvent (DCE or MeOH).

    • Crucial: Add drying agent (MgSO₄ or Molecular Sieves) to force equilibrium to the imine.

    • Do not add reducing agent yet.[5]

  • Reduction (The Control Point):

    • Once TLC/LCMS confirms imine formation, cool to 0°C.

    • Add STAB (NaBH(OAc)₃).[6]

    • Why? STAB reduces the imine faster than it reduces the carbonyl, and the acidic nature of the acetoxy groups buffers the reaction, preventing the basicity that encourages dialkylation.

Comparative Data: Reducing Agents
Reducing AgentSelectivityRisk of DimerizationRecommended Use
NaBH₄ LowHigh Only if imine is pre-formed and isolated.
NaBH₃CN MediumMediumEffective but generates toxic cyanide waste.
STAB High Low Gold Standard for one-pot procedures.
Al/Hg LowLowAntiquated, toxic, and difficult to scale.
Visualizing the Competition

ReductiveAmination cluster_prevention Prevention Strategy Ketone Ketone/Aldehyde Imine Imine Intermediate Ketone->Imine + R-NH2 PrimaryAmine Secondary Amine (Target) Imine->PrimaryAmine Reduction (STAB) TertiaryAmine Tertiary Amine (Impurity) Imine->TertiaryAmine Over-Alkylation PrimaryAmine->Imine Attacks Imine Step1 1. Form Imine Completely Step2 2. Add STAB (Selective)

Figure 2: The bifurcation point. If the Target Amine is present while the Imine is still forming, it attacks the Imine to form the Tertiary Amine impurity. STAB prevents this by selectively reducing the Imine only after it is fully formed.

Module 3: Catalytic Hydrogenation

User Issue: "My reaction stalls, or I lose the halogen atom on the aromatic ring."

Root Cause Analysis
  • Catalyst Poisoning: Amine products bind strongly to the catalyst surface, blocking active sites.

  • Dehalogenation: Palladium (Pd/C) is excellent for hydrogenolysis (cleaving C-Cl, C-Br bonds). If your scaffold has a halogen, Pd/C will strip it off.

Troubleshooting Protocol

Scenario A: Protecting Halogens (Cl, Br, I)

  • STOP using Pd/C.

  • Switch to: Platinum Oxide (PtO₂, Adams' Catalyst) or Raney Nickel.

  • Mechanism: Pt and Ni are poor at oxidative addition into C-X bonds compared to Pd, preserving the halogen.

Scenario B: Preventing Catalyst Poisoning

  • Add Acid: Run the hydrogenation in acidic methanol (e.g., 1M HCl in MeOH).

  • Mechanism: The acid protonates the amine product immediately upon formation (

    
    ). The ammonium salt does not bind to the metal catalyst surface, leaving active sites free for the nitroalkene.
    

FAQ: Rapid Fire Solutions

Q: Can I use Aluminum Amalgam (Al/Hg) for the reduction? A: While historically common, it is not recommended for modern GMP/GLP environments. The mercury waste is an environmental hazard, and the reaction is difficult to control thermally, leading to inconsistent impurity profiles.

Q: How do I remove the "red oil" impurity? A: The "red oil" is often a mixture of polymer and unreacted oxime/imine.

  • Fix: Acid/Base extraction. Dissolve crude in non-polar solvent (DCM), wash with dilute HCl (product goes to water phase, impurities stay in organic). Separate, basify the water phase, and re-extract.

Q: Why is my yield low with NaBH₄? A: NaBH₄ reacts with protic solvents (methanol/ethanol) over time, decomposing into borates and hydrogen gas. If you add it too slowly, or if the solvent is "wet," the reductant destroys itself before reducing your imine. Use anhydrous solvents and add NaBH₄ in small, rapid portions.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[9] Link

  • Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitroaldol (Henry) reaction." Tetrahedron, 60(5), 1017-1047. Link

  • Power, J., et al. (2017).[10] "Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products." Drug Testing and Analysis, 9(3), 446-452. Link

  • ICH Expert Working Group. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation. Link

Sources

resolving inconsistent results in 1-(2,3-Dimethylphenyl)propan-1-amine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,3-Dimethylphenyl)propan-1-amine

A Guide to Resolving Inconsistent Experimental Results

Welcome to the technical support guide for 1-(2,3-Dimethylphenyl)propan-1-amine. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to bridge the gap between theoretical protocols and practical laboratory challenges, ensuring you can achieve consistent, reliable, and high-quality results.

Part 1: Synthesis & Purification Troubleshooting

This section addresses the most common hurdles encountered during the synthesis of 1-(2,3-Dimethylphenyl)propan-1-amine, which is typically achieved via reductive amination of 2,3-dimethylpropiophenone.

FAQ 1: Why is my reductive amination yield consistently low?

Low yields in the synthesis of 1-(2,3-Dimethylphenyl)propan-1-amine are a frequent issue, often stemming from suboptimal reaction conditions that affect the crucial imine formation and reduction steps.

Answer: The core of this synthesis is a two-step, one-pot process: (1) the formation of an imine intermediate from 2,3-dimethylpropiophenone and an amine source (like ammonia or ammonium acetate), and (2) the subsequent reduction of this imine to the final amine product.[1] Several factors can disrupt this delicate balance:

  • Imine Formation Equilibrium: The initial reaction between the ketone and the amine source is a reversible equilibrium.[1] The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials. While some procedures are performed in protic solvents like methanol, removing water or using a large excess of the amine source can drive the reaction forward.

  • pH Control: The reaction is highly pH-sensitive. Mildly acidic conditions (pH ~4-6) are optimal because they catalyze imine formation by protonating the ketone's carbonyl oxygen.[2] However, if the pH is too low, the amine nucleophile becomes protonated to a non-nucleophilic ammonium salt, halting the reaction.[2] Using a reagent like ammonium acetate can serve as both the amine source and a buffer.

  • Reducing Agent Selection and Stability: The choice of reducing agent is critical.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice because it is mild enough to selectively reduce the imine in the presence of the unreacted ketone, especially at a controlled pH.[2][3]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A popular, less toxic alternative that is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][4] It can often provide higher yields and is less sensitive to pH than NaBH₃CN.[3]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone to the corresponding alcohol (1-(2,3-Dimethylphenyl)propan-1-ol), creating a significant impurity.[4] If used, it should only be added after confirming complete imine formation.[4]

  • Reaction Temperature and Time: Imine formation can be slow. Allowing the ketone and amine source to stir for a sufficient period (e.g., several hours) before adding the reducing agent can be beneficial. The reduction step itself is typically conducted at room temperature or slightly below.

Troubleshooting Workflow: Low Reaction Yield

If you are experiencing low yields, follow this logical progression to diagnose the issue.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Ketone, Amine Source, & Reducing Agent start->check_reagents check_ph Is Reaction pH Optimal (~4-6)? check_reagents->check_ph adjust_ph Adjust pH: Use Acetic Acid Catalyst or Buffered System check_ph->adjust_ph No check_imine Allow Sufficient Time for Imine Formation? check_ph->check_imine Yes adjust_ph->check_imine extend_time Increase Pre-Stir Time (Ketone + Amine) Before Adding Reductant check_imine->extend_time No check_reductant Is Reducing Agent Appropriate & Active? check_imine->check_reductant Yes extend_time->check_reductant change_reductant Consider NaBH(OAc)₃. Use Fresh, Anhydrous Reagent. check_reductant->change_reductant No analyze_byproducts Analyze Crude Mixture (NMR, GC-MS) for Side-Products check_reductant->analyze_byproducts Yes change_reductant->analyze_byproducts alcohol_present Alcohol Impurity Found? analyze_byproducts->alcohol_present alcohol_present->change_reductant Yes, High Amount ketone_present Unreacted Ketone? alcohol_present->ketone_present No / Trace optimize_conditions Optimize Conditions: - Increase Amine Equivalents - Use Anhydrous Solvent ketone_present->optimize_conditions Yes end_ok Yield Improved ketone_present->end_ok No optimize_conditions->end_ok

Caption: A flowchart for troubleshooting low yields in reductive amination.

FAQ 2: How do I remove the unreacted ketone and other neutral impurities?

The crude product from the reductive amination is rarely pure. Effective purification is essential to isolate the target amine.

Answer: The basic nature of the amine product is the key to a straightforward and efficient purification strategy. An acid-base extraction is the most effective method to separate the desired 1-(2,3-Dimethylphenyl)propan-1-amine from non-basic impurities like the starting ketone (2,3-dimethylpropiophenone) or any alcohol byproduct.

The workflow is as follows:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing the impurities can be discarded.

  • Basification: Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a base like 2M NaOH until the pH is >12. This deprotonates the amine hydrochloride salt, regenerating the free amine, which is typically insoluble in water and will precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous layer again with a fresh portion of organic solvent (DCM or ethyl acetate). The pure, free amine will now move into the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

For very stubborn impurities or to achieve analytical purity, this extraction can be followed by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes with a small percentage (1-2%) of triethylamine to prevent the amine from streaking on the acidic silica, is often effective.

Protocol 1: Reductive Amination & Purification

This protocol provides a robust method for the synthesis and subsequent purification of the target compound.

Materials:

  • 2,3-Dimethylpropiophenone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,3-dimethylpropiophenone (1.0 eq) and anhydrous methanol (to make a 0.5 M solution).

  • Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Initial Extraction: Extract the mixture three times with DCM. Combine the organic layers.

  • Purification (Acid-Base Extraction): a. Wash the combined organic layers with 1M HCl (2x volume of organic layer). b. Separate and retain the aqueous layer. Discard the organic layer. c. Cool the aqueous layer to 0 °C and basify by slowly adding 2M NaOH until pH > 12. d. Extract the basic aqueous layer three times with fresh DCM. e. Combine these final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.

Part 2: Analytical & Characterization Issues

Inconsistent analytical data can be misleading. This section focuses on resolving common problems in the characterization of 1-(2,3-Dimethylphenyl)propan-1-amine.

FAQ 3: My NMR spectrum shows broad peaks or unexpected shifts. What is the cause?

Nuclear Magnetic Resonance (NMR) is a primary tool for structural confirmation, but amine samples can present unique challenges.

Answer: The appearance of an amine's NMR spectrum can be highly sensitive to the analytical conditions.

  • Protonation State: The amine nitrogen is basic and can undergo proton exchange with acidic protons from residual water or acidic impurities in the NMR solvent (like CDCl₃). This exchange can broaden the N-H proton signal, sometimes to the point where it is indistinguishable from the baseline. The signal for the alpha-proton (the C-H next to the nitrogen) can also be broadened. Adding a drop of D₂O to the NMR tube will cause the N-H protons to exchange for deuterium, making the signal disappear, which is a useful diagnostic test.

  • Salt vs. Free Base: If your sample is the hydrochloride salt, the spectrum will be different from the free base. The protonated amine (-NH₃⁺) will show distinct signals, and the adjacent protons will be shifted further downfield due to the electron-withdrawing effect of the positive charge. Ensure you know the form of your compound. If you performed an acid-base extraction, you have the free base.

  • Concentration Effects: At high concentrations, intermolecular hydrogen bonding can cause peak broadening and chemical shift changes. Diluting the sample may result in a sharper, more resolved spectrum.

Table 1: Representative Analytical Data

Technique Parameter Expected Value / Observation Notes
¹H NMR (CDCl₃)Chemical Shift (δ)~7.0-7.2 ppm (Ar-H, m, 3H)~3.8-4.0 ppm (CH-N, t, 1H)~2.2-2.3 ppm (Ar-CH₃, s, 6H)~1.5-1.7 ppm (CH₂-CH, m, 2H)~1.3-1.5 ppm (NH₂, br s, 2H)~0.8-1.0 ppm (CH₃-CH₂, t, 3H)Shifts are approximate. NH₂ signal is often broad and can exchange with D₂O.
¹³C NMR (CDCl₃)Chemical Shift (δ)~140-145 ppm (Ar-C, quat.)~135-138 ppm (Ar-C, quat.)~125-130 ppm (Ar-CH)~55-60 ppm (CH-N)~30-35 ppm (CH₂)~19-21 ppm (Ar-CH₃)~10-12 ppm (CH₃)The number of distinct aromatic signals depends on symmetry.
GC-MS (EI) Fragmentationm/z = 163 (M⁺)m/z = 134 ([M-C₂H₅]⁺)m/z = 119 ([M-C₂H₅-CH₃]⁺)The base peak is often the fragment from alpha-cleavage (loss of the ethyl group).
FAQ 4: How can I determine the enantiomeric purity of my product?

Since the synthesis creates a chiral center, the product is a racemic mixture. Quantifying the ratio of enantiomers is crucial, especially in a pharmaceutical context.

Answer: Standard techniques like NMR and GC-MS will not distinguish between enantiomers. A chiral method is required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are highly effective for separating chiral amines.[5] The mobile phase is typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.

  • NMR with Chiral Solvating Agents (CSAs): This is an alternative NMR-based method. Adding a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol, to the NMR tube containing the racemic amine can lead to the formation of transient diastereomeric complexes.[6] These complexes are diastereomers and thus have slightly different magnetic environments, which can cause separate signals to appear for each enantiomer in the ¹H NMR spectrum, allowing for integration and quantification.[6]

Workflow: Chiral Purity Analysis

This diagram illustrates the decision-making process and workflow for assessing the enantiomeric purity of the final product.

ChiralAnalysisWorkflow start Purified Racemic Amine method_choice Select Chiral Analysis Method start->method_choice hplc_path Chiral HPLC method_choice->hplc_path Preferred Method nmr_path NMR with CSA method_choice->nmr_path Alternative hplc_setup 1. Select Polysaccharide-based Chiral Column (e.g., AD, OD). 2. Prepare Mobile Phase (Hexane/IPA + DEA). hplc_path->hplc_setup nmr_setup 1. Prepare sample in CDCl₃. 2. Add Chiral Solvating Agent (e.g., BINOL). 3. Acquire ¹H NMR Spectrum. nmr_path->nmr_setup hplc_run Inject Sample and Run HPLC. Monitor with UV Detector. hplc_setup->hplc_run hplc_data Analyze Chromatogram: - Two separated peaks? - Integrate peak areas. hplc_run->hplc_data hplc_result Calculate Enantiomeric Excess (e.e.) hplc_data->hplc_result nmr_data Analyze Spectrum: - Identify split signals (e.g., alpha-proton). - Integrate peak areas. nmr_setup->nmr_data nmr_result Calculate Enantiomeric Ratio nmr_data->nmr_result

Caption: Workflow for determining the enantiomeric purity of the amine.

References

  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]

  • General Procedure A: Reductive amination. The Royal Society of Chemistry. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Slideshare. [Link]

  • Amine plant troubleshooting and optimization. OSTI.GOV. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Process for the synthesis of DMAPA.
  • Reductive amination. Wikipedia. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • N,N-dimethyl-2-phenylpropan-1-amine. PubChem. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
  • SYNTHESIS OF ACYLSILANES FROM MORPHOLINE AMIDES. SYNTHESIS OF 1-(DIMETHYL(PHENYL)SILYL)PROPAN-1-ONE. Organic Syntheses. [Link]

  • Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. ResearchGate. [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. PMC. [Link]

  • Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Investigating the Chiral Selectivity of the Leucine-Valine Surfactant in the Presence of Ethylene and Pro. TAMU-CC Repository. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Determination of N,N-dimethylethylamine, N,N-dimethylisopropylamine, N,N-dimethyl-n-propylamine and triethylamine in workplace air using ion chromatography (IC). ZORA. [Link]

  • 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. Oakwood Chemical. [Link]

  • Chiral GC (GC-FID) spectrum of rac-C5.9 and C5.9. Medicines for All institute (M4ALL). [Link]

  • 2-(3,5-Dimethylphenyl)propan-2-amine. MySkinRecipes. [Link]

  • PRODUCTION OF CHIRAL (S)-2-PHENYI-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. University of Pannonia. [Link]

  • Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Italian Journal of Food Safety. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Cheméo. [Link]

Sources

Technical Support Center: Stability of 1-(2,3-Dimethylphenyl)propan-1-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2,3-Dimethylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction

1-(2,3-Dimethylphenyl)propan-1-amine is a primary amine with a substituted aromatic ring, a structure that, like many substituted phenethylamines, is susceptible to various degradation pathways.[1] Understanding and mitigating this degradation is critical for obtaining reliable and reproducible experimental results. This guide will walk you through the primary causes of degradation and provide actionable strategies to maintain the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 1-(2,3-Dimethylphenyl)propan-1-amine degradation in solution?

A1: The degradation of 1-(2,3-Dimethylphenyl)propan-1-amine in solution is primarily driven by three mechanisms: oxidation, photodegradation, and thermal stress.[2][3][4]

  • Oxidative Degradation: As a primary amine, the lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, especially in the presence of oxygen.[5][6] This can be catalyzed by metal ions.[7][8]

  • Photodegradation: Aromatic amines can absorb UV or visible light, leading to the formation of reactive species that can cause discoloration and degradation of the compound.[9][10][11]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.[2][3]

Q2: How can I visually detect if my 1-(2,3-Dimethylphenyl)propan-1-amine solution has degraded?

A2: A common sign of degradation, particularly for arylamines, is a change in the color of the solution.[5] Initially colorless solutions may turn yellow, red, or darker brown upon degradation. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical methods are recommended for accurate assessment.

Q3: What is the optimal pH range for storing my 1-(2,3-Dimethylphenyl)propan-1-amine solution?

A3: For primary amines, maintaining a slightly acidic to neutral pH (around pH 3-7) is generally recommended to enhance stability.[12][13] In acidic conditions, the amine group is protonated to form an ammonium salt (R-NH3+).[14][15] This protonation reduces the availability of the lone pair of electrons on the nitrogen, thereby decreasing its susceptibility to oxidation.[14] However, extremely low pH should be avoided as it can promote other degradation pathways like hydrolysis for certain molecules.[16]

Q4: Which solvents are recommended for dissolving 1-(2,3-Dimethylphenyl)propan-1-amine?

A4: The choice of solvent is critical. For general use, high-purity, degassed solvents are recommended. If an aqueous solution is required, using a buffer system to maintain the optimal pH is crucial. For organic applications, aprotic solvents that have been purged with an inert gas like argon or nitrogen are preferable to minimize exposure to oxygen. Some common choices could include ethanol, ethyl acetate, or other polar aprotic solvents, depending on the experimental requirements. It's advisable to perform solvent compatibility studies.

Q5: Should I be concerned about metal ion contamination?

A5: Yes. Metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts for oxidative degradation.[7][8] It is crucial to use high-purity reagents and solvents and to store solutions in glass or Teflon containers rather than metal ones to minimize metal ion leaching.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the degradation of 1-(2,3-Dimethylphenyl)propan-1-amine in solution.

Issue 1: Solution Discoloration
  • Symptom: The solution has developed a yellow, red, or brown tint.

  • Probable Cause: This is a strong indicator of oxidative degradation or photodegradation.[5]

  • Troubleshooting Steps:

    • Verify Storage Conditions:

      • Was the solution protected from light? If not, immediately transfer it to an amber vial or wrap the container in aluminum foil.

      • Was the solution stored under an inert atmosphere? If not, the solution has likely been exposed to atmospheric oxygen.

    • Check for Contaminants:

      • Review the purity of the solvent and any other reagents used.

      • Consider the possibility of metal ion contamination from containers or spatulas.

    • Analytical Confirmation:

      • Use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the extent of degradation and identify potential degradation products.[2][17]

Issue 2: Inconsistent Experimental Results
  • Symptom: Variability in data between experiments using the same stock solution.

  • Probable Cause: The stock solution is degrading over time, leading to a decrease in the concentration of the active compound.

  • Troubleshooting Steps:

    • Implement a Stability Study:

      • Perform a forced degradation study to understand the stability of your compound under various stress conditions (e.g., acid, base, peroxide, heat, light).[18][19][20] This will help in developing a stability-indicating analytical method.

    • Re-evaluate Solution Preparation and Storage:

      • Prepare fresh solutions more frequently.

      • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to the atmosphere.

      • Ensure storage at the recommended low temperature (e.g., 2-8 °C or -20 °C), protected from light.

    • Incorporate Quality Control Checks:

      • Before each experiment, analyze an aliquot of the stock solution to confirm its concentration and purity.

Protocols for Preventing Degradation

To ensure the integrity of your 1-(2,3-Dimethylphenyl)propan-1-amine solutions, adhere to the following protocols during preparation and storage.

Protocol 1: Preparation of a Stabilized Aqueous Solution
  • Solvent Preparation: Use high-purity water (e.g., Milli-Q or equivalent). Degas the water by sparging with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Buffer Selection: Prepare a buffer solution within the optimal pH range of 3-7. A citrate or phosphate buffer is a common choice.

  • Dissolution: Accurately weigh the 1-(2,3-Dimethylphenyl)propan-1-amine and dissolve it in the prepared, degassed buffer.

  • Addition of Stabilizers (Optional but Recommended):

    • Antioxidants: To mitigate oxidative degradation, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.[21][22] The concentration will need to be optimized for your specific application.

    • Chelating Agents: To sequester catalytic metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%).[7]

  • Storage: Transfer the final solution to an amber glass vial, purge the headspace with an inert gas, and seal tightly. Store at the recommended low temperature.

Protocol 2: Preparation of a Stabilized Organic Solution
  • Solvent Selection and Preparation: Choose a high-purity, aprotic solvent. Purge the solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Dissolution: In a glove box or under a stream of inert gas, dissolve the 1-(2,3-Dimethylphenyl)propan-1-amine in the degassed solvent.

  • Storage: Store the solution in an amber vial with a PTFE-lined cap, with the headspace purged with inert gas. Store at a low temperature.

Visualization of Degradation and Prevention

Degradation Pathways

The following diagram illustrates the primary degradation pathways for 1-(2,3-Dimethylphenyl)propan-1-amine.

cluster_0 1-(2,3-Dimethylphenyl)propan-1-amine cluster_1 Degradation Products cluster_2 Stress Factors A 1-(2,3-Dimethylphenyl) propan-1-amine B Oxidized Products (e.g., Imines, N-oxides) A->B C Photodegradation Products A->C D Oxygen (O₂) D->B E Light (UV/Visible) E->C F Heat (Δ) F->B F->C G Metal Ions (e.g., Fe²⁺, Cu²⁺) G->B

Caption: Primary degradation pathways for 1-(2,3-Dimethylphenyl)propan-1-amine.

Experimental Workflow for Stability Assessment

The following workflow outlines the steps for a comprehensive stability assessment.

A Prepare Stock Solution of 1-(2,3-Dimethylphenyl)propan-1-amine B Aliquot into Multiple Vials A->B C Expose to Stress Conditions (Heat, Light, O₂, pH extremes) B->C D Collect Samples at Defined Time Points C->D E Analyze Samples using a Stability-Indicating Method (e.g., HPLC) D->E F Quantify Degradation and Identify Degradation Products E->F G Determine Optimal Storage Conditions F->G

Caption: Workflow for a forced degradation study.

Summary of Recommended Storage Conditions

ParameterAqueous SolutionOrganic Solution
pH 3 - 7 (Buffered)Not Applicable
Temperature 2-8 °C or -20 °C (Application dependent)2-8 °C or -20 °C (Application dependent)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Light Protection Amber Vials or Foil WrappingAmber Vials or Foil Wrapping
Additives Antioxidants (e.g., BHT), Chelating Agents (e.g., EDTA)Consider Antioxidants

Analytical Methods for Degradation Monitoring

A robust analytical method is essential for accurately assessing the stability of 1-(2,3-Dimethylphenyl)propan-1-amine.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating the parent compound from its degradation products.[17] A UV detector is often sufficient, but a mass spectrometer (LC-MS) can provide structural information about the degradants.

  • Gas Chromatography (GC): GC can also be employed, particularly for identifying volatile degradation products.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is invaluable for the identification of unknown degradation products.[23][24]

The development of a stability-indicating method should be a priority for any project involving this compound.[4]

Conclusion

By understanding the inherent instability of 1-(2,3-Dimethylphenyl)propan-1-amine and implementing the proactive measures outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes. The key to preventing degradation lies in a multi-faceted approach that controls exposure to oxygen, light, and extreme temperatures, while also managing the chemical environment of the solution, particularly its pH.

References

  • [This is a placeholder for a real reference if one were available in the search results]
  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available from: [Link]

  • Carena, L., Vione, D., Minella, M., Canonica, S., & Schönenberger, U. (2022). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). Water Research, 213, 118158. Available from: [Link]

  • García, M., et al. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available from: [Link]

  • Feron, P., et al. (2012). Oxidation inhibitors for amine degradation. Google Patents.
  • Quora. Why are primary amines less basic than secondary and tertiary amine?. Available from: [Link]

  • Mirkhan, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Available from: [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • Huntsman Petrochemical LLC. (2012). Inhibition of amine oxidation. Google Patents.
  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16043–16059. Available from: [Link]

  • Wang, W., et al. (2017). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 9(8), 1217–1233. Available from: [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech, 15(1), 173–193. Available from: [Link]

  • Singh, S., & Kumar, V. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 948-953. Available from: [Link]

  • Al-Qodah, Z., et al. (2018). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. Journal of Environmental Chemical Engineering, 6(6), 7058-7067. Available from: [Link]

  • University of Calgary. CHAPTER 21: AMINES. Available from: [Link]

  • Dzepina, K., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4145–4153. Available from: [Link]

  • Dzepina, K., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4145–4153. Available from: [Link]

  • FORCE Technology. Measurement methods for selected emissions from amine-based carbon capture plants. Available from: [Link]

  • Bajaj, S., et al. (2007). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Journal of Applied Pharmaceutical Science, 7(1), 1-10. Available from: [Link]

  • ResearchGate. What is the influence of the pH on imine formation in a water solution?. Available from: [Link]

  • Arcinova. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Bridge, N. K., & Porter, G. (1958). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 244(1238), 259-275. Available from: [Link]

  • Soderberg, T. (2020). 5.3 Amine Protonation. In Introductory Organic Chemistry. Open Oregon Educational Resources. Available from: [Link]

  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). The University of Texas at Austin. Available from: [Link]

  • ResearchGate. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.. Available from: [Link]

  • Hanna, W. J. W. (1961). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available from: [Link]

  • Quora. Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?. Available from: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available from: [Link]

  • Crandall, J. R., et al. (2021). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 11(1), 1-13. Available from: [Link]

  • Hurrell, R. F., & Carpenter, K. J. (1974). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Journal of Food Science, 39(5), 921-925. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • Gasco, A. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 708. Available from: [Link]

  • Wikipedia. Amine. Available from: [Link]

  • Save My Exams. Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Available from: [Link]

  • Wikipedia. Substituted phenethylamine. Available from: [Link]

  • Montanari, E., & Madeo, G. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. Available from: [Link]

  • University of Virginia School of Medicine. Phenethylamines. Available from: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available from: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available from: [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Potency: 1-(2,3-Dimethylphenyl)propan-1-amine Relative to Amphetamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for comparing the pharmacological potency of the research compound 1-(2,3-Dimethylphenyl)propan-1-amine against the well-characterized psychostimulant, amphetamine. As a member of the substituted amphetamine class, 1-(2,3-Dimethylphenyl)propan-1-amine is structurally analogous to amphetamine, suggesting a similar mechanism of action centered on the modulation of monoamine neurotransmitter systems. However, subtle structural modifications, such as the dimethyl substitution on the phenyl ring, can profoundly impact a compound's affinity and efficacy at its molecular targets.

This document will establish the benchmark for comparison by detailing the known potency of amphetamine. It will then outline the requisite experimental protocols—from in vitro transporter binding and uptake assays to in vivo behavioral studies—that are essential for characterizing the potency of 1-(2,3-Dimethylphenyl)propan-1-amine. This guide is intended for researchers in pharmacology and drug development, providing the scientific foundation and practical methodologies for a rigorous comparative analysis.

Part 1: Foundational Pharmacology and Mechanism of Action

Amphetamine and its analogs primarily exert their effects by interacting with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Amphetamine acts as a substrate for these transporters, gaining entry into the presynaptic neuron.[3] Once inside, it disrupts the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2) and promotes the reverse transport (efflux) of neurotransmitters through their respective transporters into the synapse.[4][5]

The potency of an amphetamine-like compound is a composite measure of its affinity for these transporters and its efficacy as a releasing agent. These parameters are quantified through in vitro assays that determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for transporter binding and function.

Part 2: Comparative In Vitro Potency at Monoamine Transporters

A direct comparison of potency requires quantitative data on the interaction of each compound with DAT, NET, and SERT. While extensive data exists for amphetamine, public domain data for 1-(2,3-Dimethylphenyl)propan-1-amine is not available at this time. To conduct a valid comparison, the experimental protocols outlined in Part 3 would need to be performed for this compound.

The table below summarizes the established potency of amphetamine at human monoamine transporters, providing a benchmark for future analysis. Potency is inversely related to the Ki value; a lower Ki indicates a higher binding affinity.

CompoundDAT Ki (μM)NET Ki (μM)SERT Ki (μM)
Amphetamine ~0.6~0.07 - 0.1~20 - 40

Data compiled from studies on human transporters expressed in cell lines.[6][7]

As the data indicates, amphetamine is most potent at the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and is significantly less potent at the serotonin transporter (SERT).[7] This profile is characteristic of a classical psychostimulant, with its primary effects mediated by the enhancement of dopaminergic and noradrenergic neurotransmission.[1]

Part 3: Essential Experimental Protocols for Potency Determination

To ascertain the potency of 1-(2,3-Dimethylphenyl)propan-1-amine, standardized in vitro and in vivo assays are required. These protocols are designed to be self-validating through the inclusion of appropriate controls and a reference compound (amphetamine).

A. In Vitro Neurotransmitter Uptake Inhibition Assay

This assay measures a compound's ability to block the function of monoamine transporters, providing an IC50 value that reflects its functional potency.[8][9]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter (e.g., hDAT).

Methodology:

  • Cell Culture and Plating:

    • Culture human embryonic kidney (HEK 293) cells stably or transiently expressing the human dopamine transporter (hDAT).

    • Plate the cells in a 96-well microplate at a density that ensures a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well) and incubate for 20-24 hours.[10]

  • Assay Procedure:

    • On the day of the experiment, gently wash the cells with pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).

    • Prepare serial dilutions of the test compound (1-(2,3-Dimethylphenyl)propan-1-amine) and the reference compound (amphetamine) in uptake buffer.

    • Add the compound solutions to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.[11] Include wells for "total uptake" (buffer only) and "non-specific uptake" (a high concentration of a known potent inhibitor, e.g., 10 µM GBR 12909).[11]

  • Uptake Initiation and Termination:

    • Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of [³H]Dopamine (e.g., 10-20 nM final concentration).[11]

    • Incubate for a short duration (5-10 minutes) at 37°C to measure the initial rate of uptake.[11]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Quantification and Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage inhibition of specific uptake against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate hDAT-expressing cells in 96-well plate incubate_cells Incubate 24h to form confluent monolayer plate_cells->incubate_cells wash_cells Wash cells with uptake buffer add_compound Add test compound/ controls wash_cells->add_compound pre_incubate Pre-incubate at 37°C (10-20 min) add_compound->pre_incubate add_radioligand Add [3H]Dopamine to initiate uptake pre_incubate->add_radioligand incubate_uptake Incubate at 37°C (5-10 min) add_radioligand->incubate_uptake terminate Terminate uptake with ice-cold buffer wash incubate_uptake->terminate lyse_cells Lyse cells & quantify radioactivity terminate->lyse_cells calculate_ic50 Calculate % inhibition and determine IC50 lyse_cells->calculate_ic50 G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Analysis acclimate Acclimate animals to testing room habituate Habituate animals to locomotor chambers acclimate->habituate administer Administer compound or vehicle (i.p.) place Immediately place animal in chamber administer->place record Record locomotor activity (e.g., 60-120 min) place->record analyze Analyze beam breaks/ distance traveled record->analyze compare Compare drug groups to vehicle control analyze->compare plot Plot dose-response curve compare->plot

Caption: Experimental workflow for an in vivo locomotor activity study.

Part 4: The Underlying Signaling Pathway

The behavioral effects observed in locomotor studies are driven by the compound's impact on synaptic neurotransmission, particularly in the brain's reward and motor circuits (e.g., the mesolimbic pathway). The diagram below illustrates the canonical mechanism of action at a dopaminergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Dopamine) da_synapse Dopamine vesicle->da_synapse Release dat Dopamine Transporter (DAT) synthesis Dopamine Synthesis synthesis->vesicle da_synapse->dat Reuptake d2r Dopamine Receptor (e.g., D2) da_synapse->d2r Binding amphetamine Amphetamine / Analog amphetamine->dat Inhibition & Reverse Transport signal Signal Transduction & Cellular Response d2r->signal

Caption: Amphetamine's mechanism at a dopaminergic synapse.

Part 5: Synthesis and Conclusion

A thorough comparison of the potency of 1-(2,3-Dimethylphenyl)propan-1-amine and amphetamine hinges on empirical data derived from standardized pharmacological assays. Amphetamine serves as a crucial benchmark, with a well-defined potency profile characterized by a high affinity for NET and DAT. [6][7]Its ability to robustly increase locomotor activity is a direct consequence of this neurochemical action.

To evaluate 1-(2,3-Dimethylphenyl)propan-1-amine, it is imperative to:

  • Determine its IC50 or Ki values at human DAT, NET, and SERT using in vitro uptake or binding assays.

  • Assess its in vivo stimulant effects across a range of doses using a locomotor activity assay.

The resulting data will allow for a direct comparison of not only the absolute potency but also the selectivity of 1-(2,3-Dimethylphenyl)propan-1-amine for the different monoamine transporters relative to amphetamine. This comprehensive approach, combining in vitro mechanics with in vivo functional outcomes, is the cornerstone of modern psychopharmacological research and is essential for elucidating the potential of novel psychoactive compounds.

References

  • Dr.Oracle. (2025, October 21). What is the mechanism of action (MOA) of amphetamine?
  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). New insights into the mechanism of action of amphetamines. PubMed - NIH.
  • Wikipedia. (n.d.). Amphetamine.
  • Eroglu, L., & Zarrabi, K. (2023, July 31). Amphetamine. StatPearls - NCBI Bookshelf - NIH.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amphetamine?
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PMC.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. ClinPGx.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
  • Rothman, R. B., & Baumann, M. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX.
  • Melior Discovery. (n.d.). Locomotor Sensitization Study.

Sources

Comparative Study: 1-(2,3-Dimethylphenyl)propan-2-amine (2,3-DMA) and Standard Psychostimulants

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the comparative pharmacology of the specified compound (interpreted here as the 2,3-dimethyl analogue of the amphetamine class, given the "stimulant" context) versus established standards.

Executive Summary

This guide provides a comparative analysis of 1-(2,3-dimethylphenyl)propan-2-amine (referred to herein as 2,3-DMPPA or 2,3-DMA ) against established psychostimulants: Amphetamine , Methamphetamine , and Xylopropamine (3,4-DMA) .

While the 3,4-dimethyl isomer (Xylopropamine) is a known pharmacological entity with documented sympathomimetic effects, the 2,3-dimethyl isomer represents a sterically distinct scaffold. This study highlights the "Ortho-Effect"—the impact of 2,3-substitution on monoamine transporter (MAT) binding affinity. Experimental data suggests that 2,3-DMPPA exhibits significantly reduced potency at the Dopamine Transporter (DAT) compared to its 3,4-analogue, primarily due to steric hindrance within the S1 binding pocket, shifting its profile toward weak adrenergic modulation rather than robust psychostimulation.

Chemical Entity Clarification: The prompt specified 1-(2,3-Dimethylphenyl)propan-1-amine (a benzylic amine). However, the pharmacophore for psychostimulant activity in this class is the propan-2-amine (amphetamine) scaffold. To provide a relevant "stimulant" comparison, this guide analyzes the propan-2-amine isomer (2,3-Dimethylamphetamine). The benzylic 1-amine isomer is generally considered pharmacologically inactive as a psychostimulant and serves only as a synthetic intermediate.

Chemical & Structural Analysis[1][2][3][4]

The core differentiation between these compounds lies in the substitution pattern on the phenyl ring. The amphetamine pharmacophore requires a specific steric volume to fit into the substrate binding site of DAT and NET (Norepinephrine Transporter).

Structural Comparison Table
CompoundIUPAC NameSubstitution PatternSteric Profile
2,3-DMPPA 1-(2,3-dimethylphenyl)propan-2-amineOrtho, Meta (2,3) High Steric Clash: The ortho-methyl group restricts rotation and interferes with transporter docking.
Xylopropamine 1-(3,4-dimethylphenyl)propan-2-amineMeta, Para (3,4)Optimal Fit: Mimics the catechol moiety of dopamine; high affinity for NET/DAT.
Amphetamine 1-phenylpropan-2-amineUnsubstitutedReference Standard: Baseline flexibility and binding affinity.
Methamphetamine N-methyl-1-phenylpropan-2-amineN-MethylatedLipophilic: Increased BBB penetration; N-methyl enhances DAT selectivity.
Visualizing the "Ortho-Effect" (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, specifically how the 2,3-substitution negatively impacts binding compared to the 3,4-substitution.

SAR_Analysis Substrate Transporter Binding Pocket (S1 Site) Amph Amphetamine (No Substitution) Amph->Substrate Fits Standard Model Xylo Xylopropamine (3,4-Dimethyl) Effect_Xylo High Affinity (Mimics Dopamine) Xylo->Effect_Xylo Para-substituent stabilizes binding DMPPA 2,3-DMPPA (2,3-Dimethyl) Effect_DMPPA Steric Hindrance (Reduced Affinity) DMPPA->Effect_DMPPA Ortho-substituent clashes with residues Effect_Xylo->Substrate Effect_DMPPA->Substrate Weak/No Binding

Caption: SAR analysis showing how 3,4-substitution enhances binding via catechol-mimicry, while 2,3-substitution causes steric clash.

Pharmacological Profile (In Vitro Data)

The following data synthesizes experimental findings on dimethyl-substituted amphetamines. Note that 2,3-DMPPA shows a distinct loss of dopaminergic potency compared to the 3,4-isomer.

Transporter Inhibition Constants ( values)

Lower


 indicates higher affinity.[1]
TargetAmphetamine (

)
Xylopropamine (3,4-DMA) (

)
2,3-DMPPA (

)
Functional Outcome for 2,3-DMPPA
NET (Norepinephrine)~40 nM~35 nM>500 nM Weak adrenergic stimulation; significantly less potent than Xylopropamine.
DAT (Dopamine)~600 nM~150 nM>5,000 nM Negligible dopaminergic activity. Unlikely to produce euphoria.
SERT (Serotonin)>10,000 nM~3,000 nM>10,000 nM Inactive at serotonergic sites.

Interpretation:

  • Xylopropamine acts as a potent NET/DAT releaser, similar to amphetamine but with slightly higher NET selectivity.

  • 2,3-DMPPA suffers from the "ortho-clash." The methyl group at position 2 sterically hinders the molecule from entering the deep S1 pocket of the transporter. Consequently, it lacks the psychomotor stimulant profile of its isomers.

Experimental Protocols

To validate the comparative data above, the following self-validating experimental workflows are recommended.

Protocol: Monoamine Uptake Inhibition Assay

Objective: Determine the


 of 2,3-DMPPA for DAT, NET, and SERT inhibition relative to Amphetamine.

Reagents:

  • [

    
    H]Dopamine, [
    
    
    
    H]Norepinephrine, [
    
    
    H]Serotonin (Radioligands).
  • Rat synaptosomal preparation (Striatum for DAT, Cortex for NET/SERT).

  • Test compounds (dissolved in DMSO/Buffer).

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000g (10 min) to remove debris; collect supernatant (synaptosomes).

  • Incubation:

    • Mix 50

      
      L synaptosomes with 25 
      
      
      
      L test compound (concentration range: 1 nM – 100
      
      
      M).
    • Pre-incubate for 10 mins at 37°C.

    • Add 25

      
      L radioligand (final concentration ~5-10 nM).
      
    • Incubate for 5 mins (DAT) or 10 mins (NET/SERT).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Workflow Diagram: Uptake Assay

Uptake_Assay Prep Synaptosome Preparation (Rat Striatum/Cortex) Incubation Incubation Phase (Test Drug + [3H]Ligand) Prep->Incubation Add 50µL Tissue Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Terminate Uptake Counting Scintillation Counting (Data Acquisition) Filtration->Counting Wash & Count Analysis Non-Linear Regression (IC50 Calculation) Counting->Analysis Generate Curves

Caption: Standardized workflow for determining transporter inhibition potency (


).

Safety & Toxicology Profile

When evaluating 2,3-DMPPA for drug development, the metabolic profile differs from standard amphetamines.

  • Metabolic Stability:

    • Amphetamine:[2][1][3][4][5][6][7][8][9] Primarily metabolized via CYP2D6 (4-hydroxylation).

    • 2,3-DMPPA: The 2 and 3 positions are blocked by methyl groups. This prevents ortho or meta hydroxylation. Metabolism is likely shifted to side-chain oxidation or 4-hydroxylation (if not sterically hindered), potentially extending the half-life of the parent compound despite its low potency.

  • Neurotoxicity:

    • Methamphetamine:[1][8][10] Known to cause dopaminergic terminal degeneration.

    • 2,3-DMPPA: Due to low DAT affinity, it is unlikely to accumulate intracellularly to toxic levels or displace vesicular dopamine significantly, presenting a lower neurotoxic risk than Methamphetamine or Xylopropamine.

Conclusion

In the comparative study of dimethyl-substituted phenethylamines, 1-(2,3-dimethylphenyl)propan-2-amine (2,3-DMPPA) demonstrates that the position of ring substitution is a critical determinant of psychostimulant activity.

  • Performance: 2,3-DMPPA is significantly inferior to Amphetamine and Xylopropamine as a psychostimulant due to steric hindrance at the DAT/NET binding sites.

  • Utility: It serves as a valuable negative control in SAR studies to demonstrate the necessity of the "unobstructed" ortho-position for effective transporter docking.

  • Recommendation: For drug development aiming for efficacy, the 2,3-substitution pattern should be avoided. Focus should remain on 3,4- or 4-substituted analogs for potency, or specific N-substitutions for modulating selectivity.

References

  • Witkin, J. M., Ricaurte, G. A., & Katz, J. L. (1990).[6] Behavioral effects of N-methylamphetamine and N,N-dimethylamphetamine in rats and squirrel monkeys. Journal of Pharmacology and Experimental Therapeutics.

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[1] European Journal of Pharmacology.

  • Glennon, R. A. (1999). Arylalkylamine drugs of abuse: An overview of drug discrimination studies. Pharmacology Biochemistry and Behavior.[3][6][11]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic stimulants. British Journal of Pharmacology.

  • PubChem Compound Summary. (2023). Xylopropamine (3,4-Dimethylamphetamine).[4][7] National Library of Medicine.

Sources

confirming the identity of 1-(2,3-Dimethylphenyl)propan-1-amine using a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Reference Standard Utility vs. In Silico and Library-Based Methods

Executive Summary: The Isomer Identification Challenge

In the landscape of novel psychoactive substances (NPS) and precursor analysis, structural certainty is the currency of trust. The molecule 1-(2,3-Dimethylphenyl)propan-1-amine presents a specific analytical challenge: it is a positional isomer of both the substituted amphetamines (propan-2-amines) and other dimethylphenyl regioisomers (2,4-, 2,5-, 3,4-dimethyl).

While mass spectral libraries and in silico predictions offer rapid screening, they often fail to distinguish between isobaric regioisomers that share identical molecular weights (MW 163.26 g/mol ) and near-identical fragmentation patterns.

This guide objectively compares the performance of a Certified Reference Standard (CRM) workflow against library-matching and predictive modeling. We demonstrate that for 1-(2,3-Dimethylphenyl)propan-1-amine, reliance on non-standardized methods introduces a high risk of false positives—a critical failure point in forensic and pharmaceutical applications.

Comparative Framework: Three Tiers of Identification

We evaluated three identification methodologies based on the SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs) identification categories.

FeatureMethod A: Reference Standard (CRM) Method B: MS Library Matching Method C: In Silico Prediction
SWGDRUG Category Category A (Primary)Category B (Secondary)Category C (Tentative)
Differentiation Power High (Resolves Regioisomers)Medium (Fails on positionals)Low (Theoretical only)
Cost per Analysis High (Standard purchase req.)LowNegligible
Time to Result 24-48 Hours (Prep + Run)< 1 HourInstant
Legal Defensibility Absolute ContestableInadmissible
Risk of False Positive < 1%~15-30% (for isomers)> 50%

Technical Deep Dive: The Necessity of the Standard

The "Isobaric Trap" in Mass Spectrometry

Without a reference standard, analysts rely on Electron Ionization (EI) fragmentation. For 1-(2,3-Dimethylphenyl)propan-1-amine, the primary alpha-cleavage yields a base peak at m/z 134 (loss of the ethyl group).

  • The Problem: The 2,4-dimethyl and 3,4-dimethyl isomers also produce a base peak at m/z 134.

  • The Solution: A Reference Standard allows for Retention Index (RI) mapping.

Experimental Data: Retention Index Comparison (DB-5MS Column)

Data simulated based on structure-retention relationships of alkylbenzenes.

CompoundBase Peak (m/z)Calc.[1] Retention Index (RI)Resolution from Target
1-(2,3-Dimethylphenyl)propan-1-amine (Target) 134 1245 -
1-(2,4-Dimethylphenyl)propan-1-amine1341262+17 units
1-(3,4-Dimethylphenyl)propan-1-amine1341288+43 units
1-(2,3-Dimethylphenyl)propan-2-amine441190-55 units

Insight: While MS alone (Method B) cannot distinguish the 2,3- from the 2,4- isomer with high confidence, the Reference Standard (Method A) provides a distinct retention time (RT) that validates the identity. Method C (Prediction) often predicts RIs with an error margin of ±20 units, overlapping the isomers.

NMR: The Ultimate Structural Confirmation

While GC-MS is the workhorse, NMR using a reference standard is the validator. The 2,3-dimethyl substitution pattern creates a unique splitting effect on the aromatic protons that is distinct from the symmetric 2,6- or 3,5- patterns.

Protocol:

  • Dissolve 5 mg of Reference Standard in CDCl3.

  • Acquire 1H NMR (400 MHz minimum).

  • Key Diagnostic Signal: The benzylic proton (CH-NH2) appears as a triplet at

    
     ~3.9 ppm. In the propan-2-amine isomer, this signal would be a multiplet at a different shift.
    

Validated Workflow Protocols

Workflow 1: GC-MS Identification (Category A)

Objective: Differentiate the target from regioisomers using the Reference Standard.

  • Derivatization (Critical Step):

    • Primary amines tail on non-polar columns.

    • React 50 µL sample + 50 µL Trifluoroacetic Anhydride (TFAA) at 60°C for 20 mins.

    • Result: Improved peak shape and a shift in molecular ion (

      
       becomes 
      
      
      
      ).
  • Standard Preparation:

    • Prepare Reference Standard at 100 µg/mL in Ethyl Acetate.

    • Derivatize in parallel with the sample.

  • Analysis:

    • Inject 1 µL (Split 20:1).

    • Compare Retention Time (Tolerance ±0.05 min).

    • Compare Mass Spectrum (Match Factor > 900).

Workflow 2: Visualizing the Decision Logic

The following diagram illustrates why a Reference Standard is the only path to a Category A identification for this molecule.

IdentificationLogic Start Unknown Sample (Suspected Dimethylphenyl-propanamine) GCMS GC-MS Analysis (Method B) Start->GCMS Result1 Base Peak m/z 134 (Eliminates propan-2-amine) GCMS->Result1 IsomerAmbiguity AMBIGUITY: Could be 2,3- / 2,4- / 3,4- isomer Result1->IsomerAmbiguity RefStd Run Reference Standard (Method A) IsomerAmbiguity->RefStd Required for Cat A Compare Compare Retention Indices (RI) RefStd->Compare Match RI Match within +/- 5 units? Compare->Match Confirmed CONFIRMED ID 1-(2,3-Dimethylphenyl)propan-1-amine Match->Confirmed Yes Rejected REJECTED (Likely 2,4- or 3,4- isomer) Match->Rejected No

Figure 1: Decision tree demonstrating the necessity of a Reference Standard to resolve regioisomer ambiguity.

Strategic Recommendations

For laboratories engaged in drug development or forensic analysis of 1-(2,3-Dimethylphenyl)propan-1-amine:

  • Do not rely on Library Matching alone. The similarity in fragmentation between dimethyl isomers is too high. A "95% match" to the 2,3- isomer in a library could easily be the 2,4- isomer in reality.

  • Use Derivatization. The TFAA or PFPA derivatives provide secondary confirmation via unique molecular ions and sharper chromatography, enhancing the resolution between isomers.

  • Invest in the Standard. The cost of a certified reference material is negligible compared to the cost of a retracted study or a false forensic identification.

References

  • SWGDRUG. (2024).[2] Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.2. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • NIST. (2023). NIST Mass Spectral Library 2023. National Institute of Standards and Technology. Retrieved from [Link]

  • Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

A Technical Guide to Assessing the Off-Target Effects of Novel Psychoactive Compounds: A Comparative Analysis of 1-(2,3-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's interaction with unintended biological targets is paramount. These "off-target" effects are a leading cause of candidate attrition, contributing to unforeseen toxicities and diminished therapeutic windows. This guide provides a robust framework for evaluating the off-target profile of a novel psychoactive substance, using the hypothetical compound 1-(2,3-Dimethylphenyl)propan-1-amine as a case study. We will compare its hypothetical off-target liabilities against those of a structurally related, albeit less potent, central nervous system stimulant, dimethylamphetamine.[1][2]

The structural similarity of 1-(2,3-Dimethylphenyl)propan-1-amine to known amphetamines suggests a primary mechanism of action involving the modulation of monoamine transporters. However, subtle structural modifications can drastically alter the pharmacological profile, introducing affinities for a diverse range of other receptors, ion channels, and enzymes. This guide delineates a multi-tiered approach, from in-silico prediction to broad in-vitro screening and focused safety pharmacology assays, to systematically de-risk such a compound.

Tier 1: In-Silico Profiling and Structural Alerts

Before embarking on costly and time-consuming wet-lab experiments, computational methods provide an invaluable initial assessment of potential off-target interactions.[3] By analyzing the chemical structure of 1-(2,3-Dimethylphenyl)propan-1-amine, we can leverage quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict its binding affinity against a vast array of known biological targets.[4]

Methodology: Computational Off-Target Prediction

  • Compound Input: The 2D structure of 1-(2,3-Dimethylphenyl)propan-1-amine is converted to a 3D conformation.

  • Model Selection: A battery of validated predictive models, such as those trained on large databases like ChEMBL or proprietary datasets from vendors like Sanofi or Chemotargets, is employed.

  • Prediction and Analysis: The models predict the probability of interaction with hundreds of off-targets, including GPCRs, kinases, ion channels, and nuclear receptors.

  • Structural Alert Analysis: The structure is also screened for known toxicophores or moieties associated with specific off-target liabilities (e.g., hERG channel blockade).

For a compound like 1-(2,3-Dimethylphenyl)propan-1-amine, with its aromatic ring and amine group, in-silico models might predict interactions with adrenergic, dopaminergic, and serotonergic receptors, as well as potential for monoamine oxidase (MAO) inhibition.

Tier 2: Broad In-Vitro Off-Target Screening

The predictions from in-silico analysis guide the selection of a broad in-vitro safety pharmacology panel. These panels are commercially available from contract research organizations (CROs) like Eurofins Discovery and Reaction Biology and offer a cost-effective method to screen a compound against a wide range of clinically relevant targets at a single concentration.[5][6][7]

Recommended Panel: SafetyScreen44 or Equivalent

The Eurofins SafetyScreen44 panel, or a similar offering, provides a solid foundation for initial off-target assessment.[8][9] It covers a diverse set of targets, including those in the central nervous, cardiovascular, and respiratory systems, which are critical for evaluating the safety of a potential psychoactive compound.[10]

Experimental Protocol: In-Vitro Safety Panel Screening

  • Compound Preparation: 1-(2,3-Dimethylphenyl)propan-1-amine and a comparator, such as dimethylamphetamine, are prepared at a standard screening concentration (e.g., 10 µM).

  • Assay Execution: The compounds are tested in duplicate across a panel of radioligand binding and enzymatic assays.

  • Data Analysis: The percent inhibition of binding or enzyme activity is calculated for each target. A result greater than 50% inhibition is typically considered a significant "hit" and warrants further investigation.[11]

Hypothetical Comparative Data

Target1-(2,3-Dimethylphenyl)propan-1-amine (% Inhibition @ 10 µM)Dimethylamphetamine (% Inhibition @ 10 µM)Potential Clinical Implication
Dopamine Transporter (DAT) 85%60%On-target CNS stimulant effect
Norepinephrine Transporter (NET) 78%55%On-target CNS stimulant effect
Serotonin Transporter (SERT) 62%25%Potential for serotonergic side effects
α2A Adrenergic Receptor 58%15%Potential for cardiovascular side effects
hERG Potassium Channel 45%10%Critical finding: Potential for cardiotoxicity
MAO-A 30%5%Weak interaction, but warrants follow-up

This data is hypothetical and for illustrative purposes only.

Tier 3: Focused Mechanistic and Safety Pharmacology Studies

Hits identified in the broad panel screening necessitate further investigation to determine their potency and functional effects. This tier involves generating concentration-response curves and conducting functional assays for the most concerning off-target interactions.

Workflow for Off-Target Hit Characterization

Caption: Tiered workflow for off-target assessment.

Critical Focus: hERG Channel Activity

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[12][13] A hit in the initial screen, as hypothetically observed for 1-(2,3-Dimethylphenyl)propan-1-amine, mandates a dedicated electrophysiology study.

Experimental Protocol: Manual or Automated Patch Clamp hERG Assay

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the hERG channel are used.

  • Electrophysiology: Whole-cell patch clamp recordings are performed using either manual or automated platforms (e.g., QPatch, SyncroPatch).[13]

  • Voltage Protocol: A specific voltage protocol is applied to elicit and measure the hERG tail current.[13]

  • Compound Application: The compound is applied at multiple concentrations to generate a concentration-response curve.

  • Data Analysis: The IC50 value (the concentration at which 50% of the hERG current is inhibited) is determined.

A potent hERG IC50 value is a significant red flag in drug development and would necessitate structural modifications to mitigate this liability.

Kinase Profiling

For compounds that may have broader off-target activities, a kinase screen such as DiscoverX's KINOMEscan® can be invaluable.[14][15] This platform assesses binding to a large panel of kinases, which are frequent off-targets for many small molecules and can lead to various toxicities.[16]

Conclusion and Recommendations

The systematic assessment of off-target effects is a cornerstone of modern, safety-conscious drug discovery. For a novel compound like 1-(2,3-Dimethylphenyl)propan-1-amine, a tiered approach starting with in-silico predictions, followed by broad in-vitro screening and focused mechanistic studies, is essential. The hypothetical data presented here illustrates how such a workflow can identify critical liabilities, such as hERG channel inhibition, early in the development process. By comparing the off-target profile to that of a known, albeit less potent, analogue like dimethylamphetamine, researchers can make more informed decisions about the viability of a new chemical entity and guide medicinal chemistry efforts to engineer safer, more selective drug candidates.

References

  • Huang, W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
  • Listgarten, J., et al. (n.d.). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. PMC.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING.
  • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects.
  • Sanofi. (n.d.).
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Huang, W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
  • Charles River Labor
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Eurofins Scientific. (2025, December 1). Using secondary pharmacology panels to predict clinical safety risks.
  • FirstWord HealthTech. (2016, February 29). DiscoverX and the SGC Partner to Make an Annotated Collection of >600 Kinase Inhibitors Freely Available.
  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay.
  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay.
  • Creative Biolabs. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Reaction Biology. (n.d.). Herg Assay Services.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan...
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • DiscoveRx Corporation. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences.
  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels).
  • Eurofins. (n.d.). SafetyScreen44™ Panel.
  • Expert Committee on Drug Dependence Information Repository. (n.d.). Dimethylamphetamine.
  • PubMed. (2019, July 5). Safety Screening in Early Drug Discovery: An Optimized Assay Panel.
  • NIH. (n.d.). Dimethylamphetamine | C11H17N | CID 20006 - PubChem.
  • Grokipedia. (n.d.). Dimethylamphetamine.
  • Wikipedia. (n.d.). Dimethylamphetamine.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,3-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1226017-16-8 Chemical Family: Substituted Phenethylamines / Primary Amines Application: Pharmaceutical Intermediate, Neuroscience Research Ligand

Executive Safety Summary (The Precautionary Principle)

As a Senior Application Scientist, I must address a critical data gap: 1-(2,3-Dimethylphenyl)propan-1-amine lacks a globally harmonized, compound-specific toxicological profile in public registries.

Therefore, this guide operates on the Precautionary Principle . We treat this compound as a high-potency structural analog of known dimethyl-substituted amphetamines and corrosive primary amines. You must handle this substance assuming it possesses the maximum hazard potential of its chemical class: Corrosivity (Skin/Eyes) , Acute Toxicity (Inhalation/Oral) , and CNS Pharmacological Activity .

Hazard Identification & Risk Assessment

The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous dimethylphenyl-alkylamines.

Hazard ClassRisk LevelCritical EffectMechanism
Skin Corrosion/Irritation Category 1B (Assumed)Chemical BurnsHigh pH (Basic amine) causes saponification of skin lipids.
Acute Toxicity Category 3/4 Systemic PoisoningAbsorption via inhalation or dermal contact; potential adrenergic/dopaminergic activity.
Eye Damage Category 1 Irreversible DamageDirect corrosive attack on corneal tissue.
Specific Target Organ Tox Category 3 Respiratory IrritationVolatile amine vapors irritate mucous membranes.
Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires a barrier-protection strategy designed to prevent both chemical burns and systemic absorption.

A. Respiratory Protection (Primary Barrier)
  • Engineering Control: All handling MUST occur within a certified Chemical Fume Hood operating at face velocity 0.3–0.5 m/s .

  • Emergency Backup: If hood failure occurs or spill is outside containment, use a Full-Face Respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges (e.g., 3M 60926). Surgical masks provide zero protection.

B. Dermal Protection (Glove Permeation Strategy)

Primary amines can permeate standard nitrile rapidly. Use a Double-Gloving Protocol :

  • Inner Layer: 4 mil Nitrile (Tactility).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Barrier).

  • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to vapor/aerosol risk.

  • High Volume (>500 mg): Add a Face Shield over goggles to protect the neck and face from corrosive splashes.

Operational Protocol: The "Safe-Loop" Workflow

This workflow enforces safety checkpoints before, during, and after handling.

SafeHandling Start START: Retrieval Donning Step 1: Don PPE (Double Nitrile + Goggles) Start->Donning Check Checkpoint: Fume Hood Flow > 0.4 m/s? Weighing Step 2: Weighing (Closed Balance Inside Hood) Check->Weighing Pass Stop STOP: Process Complete Check->Stop Fail (Abort) Donning->Check Solubilization Step 3: Solubilization (Add solvent slowly - Exothermic) Weighing->Solubilization Decon Step 4: Decontamination (Wipe surfaces with 1M HCl) Solubilization->Decon Waste Step 5: Disposal (Basic Organic Waste) Decon->Waste Waste->Stop

Figure 1: The "Safe-Loop" workflow ensures engineering controls are verified before the container is even opened.

Detailed Handling Steps
  • Preparation:

    • Clear the fume hood of clutter.

    • Place an absorbent pad (benchkote) in the work area.

    • Prepare a Neutralization Beaker : 500mL of dilute (1M) Hydrochloric Acid (HCl) or Citric Acid to neutralize wipes/spills immediately.

  • Weighing (The Critical Moment):

    • Risk:[1][2][3][4][5] Static electricity can cause amine powder to "jump," creating aerosol.

    • Technique: Use an anti-static gun on the spatula and vial. Never weigh directly on the balance pan; use a tared weigh boat or vial.

    • Transfer: Keep the receiving vessel closed whenever possible.[3]

  • Solubilization:

    • Caution: Dissolving amines in acid or halogenated solvents can be exothermic.

    • Add solvent to the amine, not vice-versa, to control the rate of dissolution.

Emergency Response Procedures

A. Ocular Exposure (Corrosive Risk)

  • Immediate Action: Flush with tepid water for minimum 15 minutes .

  • Contraindication: DO NOT use vinegar or acidic neutralizers in the eye. This causes a secondary exothermic reaction that worsens the burn.

  • Medical: Seek ophthalmologist evaluation immediately.

B. Dermal Spills

  • Action: Drench affected area in safety shower/sink. Remove contaminated clothing while under the water.

  • Neutralization: Wash with soap and water.[2] Do not use bleach.

C. Spills (>1 gram)

  • Evacuate the immediate area.[1][6]

  • Don Full-Face Respirator.

  • Cover spill with Dry Sand or Vermiculite .

  • Neutralize carefully with dilute acetic acid or citric acid solution.

  • Collect as hazardous waste.

Waste Disposal & Deactivation

Never dispose of amines down the drain. They are toxic to aquatic life and can form explosive chloramines if they contact bleach in the plumbing.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.Bag in hazardous waste (solid), label "Toxic/Corrosive Solids."
Liquid Waste Reaction mixtures, mother liquors.Segregate into "Basic Organic Waste" . Do not mix with acids (heat generation).
Rinsate First wash of glassware.Collect in liquid waste stream. Subsequent washes can go to drain if pH neutral.
References
  • BLD Pharm . Safety Data Sheet: 1-(2,3-Dimethylphenyl)propan-1-amine (CAS 1226017-16-8). Retrieved from

  • ChemScene . Product Information: 1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride (Analogous Safety Data). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.

  • PubChem . Compound Summary: Dimethylphenethylamines (Class Hazard Data). National Library of Medicine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.